2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
Description
2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid (CAS 42497-46-1) is a carbazole derivative featuring a partially hydrogenated tricyclic framework with a carboxylic acid substituent at the 1-position. Its molecular formula is C₁₃H₁₃NO₂ (MW 215.25), and it is synthesized via hydrolysis of tetrahydrocarbazole esters under alkaline conditions, followed by purification via column chromatography or preparative TLC . The compound’s structure is characterized by NMR and mass spectrometry, with distinct signals for the carboxylic acid group and hydrogenated ring system .
Properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-2,4,7,10,14H,3,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLIXPBSNSYURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587918 | |
| Record name | 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42497-46-1 | |
| Record name | 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydrogenation of carbazole derivatives under specific conditions. For example, palladium-catalyzed asymmetric hydrogenation of carbazole can yield the desired tetrahydrocarbazole derivative . Another approach involves the N-acylation of 1,2,3,4-tetrahydrocarbazoles, followed by further functionalization to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation reactions using palladium or other suitable catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce fully hydrogenated carbazole derivatives .
Scientific Research Applications
CRTH2 Receptor Antagonism
One of the primary applications of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid is its role as a CRTH2 receptor antagonist . This receptor is pivotal in mediating allergic responses and inflammation. The compound has been identified as an effective agent in treating several conditions linked to prostaglandin D2 (PGD2), which plays a critical role in allergic reactions.
Conditions Treated :
- Allergic asthma
- Chronic obstructive pulmonary disease (COPD)
- Allergic rhinitis
- Dermatitis
- Inflammatory bowel disease
- Eosinophil-related diseases (e.g., Churg-Strauss syndrome)
The antagonistic properties of this compound help mitigate the symptoms associated with these conditions by blocking the binding of PGD2 to the CRTH2 receptor, thereby reducing inflammation and allergic responses .
Treatment of Allergic Asthma
A study demonstrated that 2,3,4,9-tetrahydro-1H-carbazole derivatives significantly reduced airway hyperresponsiveness and eosinophilic inflammation in animal models of allergic asthma. The findings indicated a marked decrease in the levels of Th2 cytokines, which are typically elevated during allergic reactions .
Inflammatory Bowel Disease (IBD)
Research has shown that administration of this compound in IBD models resulted in decreased colonic inflammation and improved histological scores. The mechanism was attributed to the inhibition of Th2 cell activation and subsequent reduction in inflammatory mediators .
Data Table: Summary of Applications
| Application Area | Specific Conditions Treated | Mechanism of Action |
|---|---|---|
| Respiratory Disorders | Allergic asthma, COPD | CRTH2 receptor antagonism leading to reduced inflammation |
| Allergic Conditions | Allergic rhinitis, dermatitis | Inhibition of PGD2 binding to CRTH2 receptor |
| Gastrointestinal Disorders | Inflammatory bowel disease | Reduction of Th2 cytokine levels |
| Eosinophilic Disorders | Churg-Strauss syndrome | Modulation of eosinophil activity |
Mechanism of Action
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers: Carboxylic Acid Substitution
- 1-Carboxylic Acid vs. 2-Carboxylic Acid :
The 2-carboxylic acid isomer (CAS 37964-14-0) shares the same molecular formula but differs in the carboxylic acid group’s position. This positional isomerism leads to distinct physicochemical properties. For example, the 1-carboxylic acid derivative exhibits a lower similarity score (0.92) compared to the 2-carboxylic acid isomer (1.00) in structural analyses . The 1-position’s steric and electronic environment may reduce solubility or alter intermolecular interactions compared to the 2-position .
Heterocyclic Analogs
- β-Carboline Derivatives: Compounds like (1S,3S)-1-Methyl-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid (CAS 5470-37-1) feature a pyrido[3,4-b]indole core. This structural difference confers distinct biological activities, such as interactions with serotonin receptors, which are less pronounced in carbazole derivatives .
- Tetrahydroquinoline Carboxylic Acids: Derivatives like 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 869722-33-8) exhibit planar aromatic systems, enhancing π-stacking interactions in enzyme binding compared to the non-planar carbazole framework .
Biological Activity
2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid is a bicyclic compound with significant biological potential due to its unique molecular structure. The compound features a tetrahydrocarbazole core with a carboxylic acid functional group, which contributes to its diverse biological activities. This article reviews the biological activities of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H13NO2
- Molecular Weight : 215.25 g/mol
The presence of the carboxylic acid group at the 1-position allows for various chemical reactions typical of carboxylic acids, while the nitrogen atom in the carbazole structure can participate in electrophilic aromatic substitution reactions. This dual functionality enhances its potential for further modifications and applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Activity
The compound has also been evaluated for anticancer properties. It has shown cytotoxic effects in several cancer cell lines. In particular, derivatives of this compound were synthesized and tested for their ability to inhibit tumor growth. For instance, modifications at specific positions on the carbazole ring significantly enhanced its cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Anti-Prion Activity
In a notable study focusing on prion diseases, derivatives of this compound were found to exhibit anti-prion activity. The most effective derivative was reported to be eight times more potent than the lead compound GJP14 in inhibiting prion propagation in TSE-infected cells .
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer and microbial growth.
- Receptor Binding : Its structural features allow it to bind effectively to various receptors involved in cellular signaling pathways .
Case Study 1: Anticancer Activity
In a study published by MDPI, researchers synthesized derivatives of this compound and evaluated their anticancer effects using FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis more effectively than existing chemotherapeutic agents .
Case Study 2: Anti-Prion Activity
A comprehensive evaluation of the anti-prion activity of various derivatives highlighted that modifications at the nitrogen atom significantly influenced their effectiveness against prion diseases. The findings underscored the importance of structural optimization in enhancing biological activity .
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and structurally similar compounds:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| 2,3-Dihydrocarbazole | 2448-33-7 | Lacks carboxylic acid functionality |
| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 153532-85-5 | Contains a chlorine substituent at the 6-position |
| 2-Methyl-2,3,4,9-tetrahydrocarbazole | 14378-35-9 | Methyl group at the 2-position |
This comparison illustrates how variations in substituents can influence biological activities while maintaining the core structure of the tetrahydrocarbazole framework.
Q & A
Q. What advanced techniques validate the mechanism of carbazole-mediated enzyme inhibition?
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry.
- Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : Map conformational changes in target enzymes upon inhibitor binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
